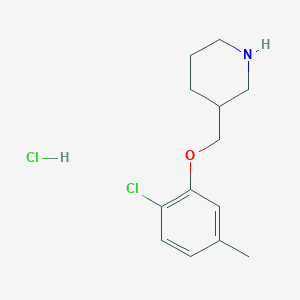

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride

Description

Historical Development and Chemical Context

The development of this compound emerged from the broader exploration of chlorinated aromatic compounds combined with piperidine derivatives, which gained momentum in the latter half of the twentieth century. The compound's structural foundation builds upon the well-established chemistry of chlorinated methylphenyl systems, which have been extensively studied since the early development of aromatic halogenation reactions. The integration of piperidine moieties into pharmaceutical intermediates represents a significant advancement in heterocyclic chemistry, as these nitrogen-containing six-membered rings provide crucial pharmacological properties.

The synthesis methodology for this compound evolved from classical nucleophilic substitution reactions, where 2-chloro-5-methylphenol serves as the starting material in combination with 3-piperidinylmethyl chloride derivatives. This synthetic approach reflects the historical progression from simple phenolic chemistry to more complex ether formation reactions that became standard practice in medicinal chemistry laboratories. The development of reliable synthetic routes for such compounds contributed to the expansion of chemical libraries used in drug discovery programs.

Historical chemical databases indicate that compounds containing the 2-chloro-5-methylphenyl structural motif have been subjects of systematic investigation due to their versatile reactivity patterns and potential biological activities. The specific incorporation of the piperidinylmethyl ether functionality represents a strategic approach to modifying molecular properties while maintaining structural integrity essential for specific chemical applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound's primary name reflects its structural hierarchy, beginning with the chlorinated methylphenyl core and extending to the piperidinylmethyl ether substituent. Alternative nomenclature includes 3-[(2-chloro-5-methylphenoxy)methyl]piperidine hydrochloride, which emphasizes the ether linkage perspective in the molecular description.

The Chemical Abstracts Service registry number 1050509-67-5 provides unambiguous identification for this specific hydrochloride salt form. The molecular formula C₁₃H₁₉Cl₂NO indicates the presence of two chlorine atoms, with one incorporated into the aromatic ring structure and the second present as the hydrochloride counterion. The molecular weight of 276.20 grams per mole reflects the substantial size of this compound compared to simpler aromatic molecules.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 3-[(2-chloro-5-methylphenoxy)methyl]piperidine hydrochloride |

| Molecular Formula | C₁₃H₁₉Cl₂NO |

| Molecular Weight | 276.20 g/mol |

| CAS Registry Number | 1050509-67-5 |

| PubChem Compound Identifier | 17178059 |

The classification system places this compound within the broader category of halogenated aromatic ethers, specifically those containing nitrogen-bearing heterocyclic substituents. The presence of both aromatic and aliphatic components creates a hybrid classification that spans multiple chemical families, including phenolic ethers, piperidine derivatives, and halogenated organic compounds.

Research Significance and Contemporary Applications

The research significance of this compound extends across multiple domains of chemical science, particularly in medicinal chemistry where such structures serve as important synthetic intermediates. Contemporary applications focus on the compound's utility as a building block for more complex pharmaceutical molecules, where the combination of chlorinated aromatic systems with piperidine functionality provides essential structural features for biological activity.

Recent pharmaceutical research has demonstrated the importance of compounds containing the 2-chloro-5-methylphenyl motif in various therapeutic applications. The structural similarity to other bioactive molecules suggests potential applications in drug development programs targeting neurological and psychiatric conditions. The piperidinylmethyl ether component contributes to the compound's potential for crossing biological membranes and interacting with specific molecular targets.

The compound's research applications extend to structure-activity relationship studies, where systematic modifications of the chlorinated aromatic system and the piperidine substituent provide insights into molecular recognition patterns. These investigations have contributed to understanding how specific structural features influence biological activity and molecular interactions in various chemical systems.

Table 2: Contemporary Research Applications

| Application Area | Research Focus | Significance |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate Synthesis | Building block for drug development |

| Structure-Activity Studies | Molecular Recognition Patterns | Understanding biological interactions |

| Chemical Biology | Membrane Permeability Studies | Cellular uptake mechanisms |

| Synthetic Chemistry | Ether Formation Methodology | Reaction development |

Structure-Based Classification in Chemical Taxonomy

The structure-based classification of this compound requires consideration of its multiple functional groups and their hierarchical organization within the molecular framework. The primary structural classification places this compound within the aromatic ether family, specifically those containing halogenated aromatic rings connected to nitrogen-bearing heterocyclic systems through methylene linkages.

The aromatic component features a 2-chloro-5-methylphenyl group, which belongs to the substituted phenol derivative class with specific positioning of the chlorine atom ortho to the hydroxyl group and the methyl group meta to the hydroxyl functionality. This substitution pattern creates unique electronic and steric properties that influence the compound's reactivity and molecular interactions.

The piperidine moiety represents a saturated six-membered nitrogen heterocycle, classified within the aliphatic amine family when considering its basic chemical properties. The specific positioning at the 3-position of the piperidine ring creates asymmetric molecular geometry that contributes to the compound's three-dimensional structure and potential for stereochemical considerations.

The ether linkage connecting these two major structural components through a methylene bridge creates a flexible molecular architecture that allows for conformational changes while maintaining the essential connectivity between the aromatic and heterocyclic systems. This structural feature places the compound within the category of flexible pharmaceutical intermediates, which are particularly valuable for exploring structure-activity relationships in drug development programs.

The hydrochloride salt formation represents a common approach to improving the physical and chemical properties of nitrogen-containing organic compounds, enhancing solubility characteristics and providing crystalline forms suitable for chemical handling and storage. This salt formation does not alter the fundamental structural classification but provides practical advantages for research and development applications.

Properties

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFOLVSNVWOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-5-methylphenol with 3-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced functional groups (e.g., alcohols)

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of aromatic ethers and is characterized by its unique molecular structure, which includes a piperidine ring and a chloro-substituted aromatic system. Its chemical formula is CHClNO, and it has been studied for its biological activities, particularly as an inhibitor in various enzymatic pathways.

Pharmacological Applications

1. Inhibition of Thrombin and Factor Xa

One of the notable applications of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is its role as an inhibitor of thrombin and factor Xa, which are critical enzymes in the coagulation cascade. This property makes it a candidate for developing anticoagulant therapies. Research has shown that derivatives of this compound exhibit high anticoagulant activity, making them suitable for treating thromboembolic disorders such as venous thrombosis and myocardial infarction .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific kinases involved in tumor progression, such as ACK1 (also known as TNK2). In vitro assays demonstrated that modifications to the compound could enhance its potency against cancer cell lines by improving binding interactions with target proteins .

Case Studies

Case Study 1: Thrombin Inhibition

In a study focused on thrombin inhibition, various derivatives of the compound were synthesized and tested for their anticoagulant effects. The results indicated that certain modifications significantly increased their efficacy compared to baseline compounds. For instance, compounds with hydrophilic substituents showed improved solubility and bioavailability, which are critical for therapeutic applications .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on different cancer cell lines, including those with MYC amplification. The results showed a marked reduction in cell proliferation at specific concentrations, suggesting that this compound could be developed further as an anticancer agent targeting MYC-related pathways .

Table 1: Summary of Pharmacological Activities

| Activity Type | Target Enzyme/Pathway | Efficacy Level | Reference |

|---|---|---|---|

| Thrombin Inhibition | Thrombin | High | |

| Factor Xa Inhibition | Factor Xa | Moderate | |

| Cancer Cell Proliferation | ACK1/TNK2 | Significant |

Table 2: Structural Modifications and Their Effects

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Piperidine-Based Compounds

* *Calculated molecular weight assumes HCl addition to the free base (239.75 + 36.46 = 276.21 g/mol).

Key Structural Differences and Implications

Positional Isomerism (3- vs. 4-Piperidinylmethyl): The 3-piperidinylmethyl substitution in the target compound may alter steric and electronic interactions compared to the 4-isomer (CAS 883517-49-5).

Aromatic Substituent Variations: Chloro vs. Methoxy Groups: The 2-chloro-5-methylphenyl group (electron-withdrawing) contrasts with the 2-methoxyphenoxy group (electron-donating) in CAS 614731-32-5. This difference impacts lipophilicity and metabolic stability, with chloro groups generally increasing resistance to oxidative degradation . Pyridine vs. Phenyl Rings: The pyridine ring in CAS 1220030-39-6 introduces nitrogen-based polarity, enhancing water solubility compared to purely aromatic systems .

Linkage Type (Ether vs.

Biological Activity

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of 239.74 g/mol. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring contributes to its unique properties.

The biological activity of this compound involves its interaction with various molecular targets within cells. It is known to bind to specific proteins or enzymes, thereby influencing biochemical pathways. The exact targets can vary based on experimental conditions but generally include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting cholinergic signaling pathways.

- Receptor Modulation: It can act on various receptors, including serotonin and adrenergic receptors, which could influence mood and cognitive functions.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Neuroprotective Effects: Studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity: Preliminary investigations suggest efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.

- Cytotoxicity: Some assays have shown that the compound can induce cytotoxic effects in specific cancer cell lines, indicating potential for use in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitter levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Affects cholinergic enzymes, altering neurotransmitter dynamics |

| Receptor Modulation | Interacts with serotonin and adrenergic receptors |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neuroprotection: A study published in Journal of Neurochemistry demonstrated that treatment with the compound resulted in reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy: Research conducted by Microbial Drug Resistance indicated that the compound showed significant inhibitory effects against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.